1,10-Decyldiphosphonic acid
Overview
Description
1,10-Decyldiphosphonic acid, also known as 1,10-Decanediphosphonic acid, is an organophosphorus compound with the molecular formula C10H24O6P2. This compound is characterized by the presence of two phosphonic acid groups attached to a decyl chain. It is primarily used in the modification of oxide surfaces and the synthesis of nanotube templates .
Preparation Methods
The synthesis of 1,10-Decyldiphosphonic acid typically involves the reaction of decyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product yield. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to optimize the synthesis process .
Chemical Reactions Analysis
1,10-Decyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The phosphonic acid groups can participate in substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1,10-Decyldiphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the modification of oxide surfaces, enhancing the properties of materials for various applications.
Medicine: Its ability to modify surfaces makes it useful in the development of medical implants and devices.
Industry: The compound is employed in the production of advanced materials with improved properties, such as increased durability and resistance to corrosion
Mechanism of Action
The mechanism of action of 1,10-Decyldiphosphonic acid involves its interaction with oxide surfaces. The phosphonic acid groups form strong bonds with metal oxides, leading to the formation of a stable monolayer on the surface. This interaction enhances the surface properties, making it more suitable for various applications. The molecular targets include metal oxide surfaces, and the pathways involved are primarily related to surface modification and stabilization .
Comparison with Similar Compounds
1,10-Decyldiphosphonic acid can be compared with other similar compounds, such as:
1,10-Decanediphosphonic acid: Similar in structure but may have different applications based on the specific functional groups attached.
Decylphosphonic acid: Lacks the second phosphonic acid group, which may affect its binding properties and applications.
n-Dodecylphosphonic acid: Has a longer alkyl chain, which can influence its surface modification capabilities. The uniqueness of this compound lies in its dual phosphonic acid groups, which provide enhanced binding and modification properties compared to similar compounds
Properties
IUPAC Name |
10-phosphonodecylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQDAYSTSMCOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556271 | |
Record name | Decane-1,10-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5943-21-5 | |
Record name | Decane-1,10-diylbis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-Decyldiphosphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,10-Decyldiphosphonic acid interact with surfaces and what kind of structures can it form?
A1: this compound exhibits strong affinity for metal oxide surfaces. [] This interaction leads to the formation of self-assembled monolayers (SAMs) on the surface. [] While the research doesn't delve into specific interaction mechanisms, it highlights the successful functionalization of aluminum oxide-coated nanopores with this compound SAMs. [] Furthermore, when combined with an amphiphilic molecule like tetradecylphosphonic acid, this compound can self-assemble into periodic structures with long-range order. These structures, consisting of three and five molecules of each compound, were observed using synchrotron X-ray diffraction. [] The specific arrangement and symmetry of these structures depend on the ratio of the two molecules used. []
Q2: What are the potential applications of this compound based on its self-assembly properties?
A2: The ability of this compound to form SAMs on metal oxide surfaces makes it a promising candidate for modifying nanopore properties. [] This modification can be used to control the interaction of biomolecules with the nanopore, opening possibilities for sensing applications. [] The formation of periodic structures with amphiphilic molecules also suggests potential applications in coatings for chemical and biological studies, as well as in engineering layers for organic electronics. [] This is because the controlled arrangement of molecules in these structures can lead to unique surface and bulk properties. []
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